molecular formula C20H30N4O B5300138 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine

1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine

Cat. No. B5300138
M. Wt: 342.5 g/mol
InChI Key: HWTQPSLPEYEYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine, also known as BIMM-126, is a small molecule drug that has been used in scientific research for its potential therapeutic effects. The compound was first synthesized in 2009 and since then, several studies have been conducted to investigate its mechanism of action and potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine is not fully understood, but studies have suggested that it may work by inhibiting the Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival, and its inhibition can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, it has been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine in lab experiments is its specificity for the Akt/mTOR signaling pathway. This allows researchers to study the effects of inhibiting this pathway in a controlled manner. However, one limitation is that the compound has not yet been tested in clinical trials, so its potential therapeutic effects in humans are still unknown.

Future Directions

There are several future directions for research on 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine. One area of interest is its potential use in combination therapy with other cancer drugs. Another area of research is its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine involves several steps, starting with the reaction between 2-methoxyphenylacetic acid and 1,2-dibromoethane to form 2-(2-methoxyphenyl)ethyl bromide. This compound is then reacted with 1-(2-butyl-1H-imidazol-4-yl)methanamine to form the intermediate, 1-(2-butyl-1H-imidazol-4-yl)methyl-2-(2-methoxyphenyl)ethylamine. Finally, this intermediate is reacted with 2-methylpiperazine to form the desired product, this compound.

Scientific Research Applications

1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine has been used in several scientific research studies due to its potential therapeutic effects. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

1-[(2-butyl-1H-imidazol-5-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O/c1-4-5-10-20-21-13-17(22-20)15-23-11-12-24(14-16(23)2)18-8-6-7-9-19(18)25-3/h6-9,13,16H,4-5,10-12,14-15H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTQPSLPEYEYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1)CN2CCN(CC2C)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.